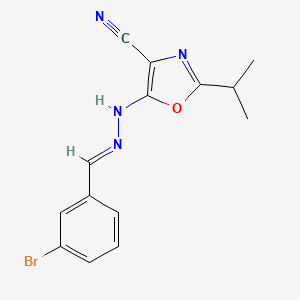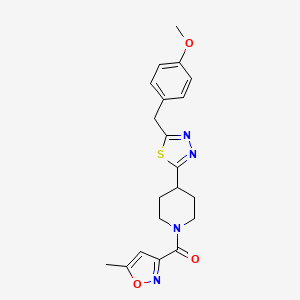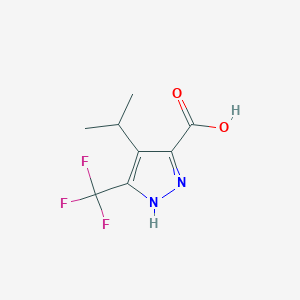
(E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile, also known as BBOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBOC is a type of oxazole derivative that has been synthesized through a number of methods. In
作用機序
The mechanism of action of (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile is not fully understood. However, it is believed that (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
(E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile inhibits the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile has also been shown to have antibacterial and antifungal properties, inhibiting the growth of various bacterial and fungal strains. In addition, (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile has been shown to have antioxidant properties, reducing the level of reactive oxygen species in cells.
実験室実験の利点と制限
(E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive, making it a cost-effective compound for research purposes. However, (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are a number of future directions for research on (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile. One potential direction is to investigate its potential applications as a catalyst for various chemical reactions. Another direction is to explore its potential as an organic electronic material. In addition, further studies are needed to investigate the mechanism of action of (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile and its potential applications in cancer therapy and other areas of medicine. Finally, more research is needed to investigate the pharmacokinetics and toxicity of (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile in vivo.
合成法
(E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile can be synthesized through a number of methods, including the condensation of 3-bromo benzaldehyde and isopropyl oxalyl chloride in the presence of hydrazine hydrate. Another method involves the reaction of 3-bromo benzaldehyde and isopropyl oxalyl chloride in the presence of sodium hydride, followed by the addition of hydrazine hydrate. The final product can be obtained through crystallization from ethanol or acetonitrile.
科学的研究の応用
(E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential antibacterial and antifungal properties. In material science, (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile has been explored for its potential applications in the development of organic electronic devices. In catalysis, (E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile has been investigated as a potential catalyst for various chemical reactions.
特性
IUPAC Name |
5-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-propan-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O/c1-9(2)13-18-12(7-16)14(20-13)19-17-8-10-4-3-5-11(15)6-10/h3-6,8-9,19H,1-2H3/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBSXLQANCOTHE-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(O1)NN=CC2=CC(=CC=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=C(O1)N/N=C/C2=CC(=CC=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(2-(3-bromobenzylidene)hydrazinyl)-2-isopropyloxazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2856076.png)
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2856077.png)
![3-(3,4-Dimethoxyphenyl)-7-[(2-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2856079.png)


![(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2856088.png)



![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2856092.png)

![N-(3-(dimethylamino)propyl)-1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2856095.png)
![3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2856097.png)